Cas no 852638-61-0 (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside structure](https://fr.kuujia.com/scimg/cas/852638-61-0x500.png)
852638-61-0 structure
Nom du produit:2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside Propriétés chimiques et physiques
Nom et identifiant
-
- 4H-1-Benzopyran-4-one, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-a-L-mannopyra nosyl]-b-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Heteronoside
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside
- 4H-1-Benzopyran-4-one, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-a-L-mannopyra nosyl]-b-D-galactopyranosyl]oxy]-2
- 4H-1-Benzopyran-4-one,3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-a-L-mannopyranosyl]-b-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- C36H38O20
- W1690
- 3-[[6-O-[6-Deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- [ "" ]
- 852638-61-0
- Heteroside
- [2-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate
-
- Piscine à noyau: 1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3/t12-,22+,24-,26-,28-,29+,30+,32+,35+,36-/m0/s1
- La clé Inchi: LOMRWTBYEBGQIJ-HGKZGIPSSA-N
- Sourire: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO[C@@H]2O[C@@H](C)[C@H](O)[C@@H](OC(C3C=C(OC)C(O)=C(OC)C=3)=O)[C@H]2O)O1)C1C(=O)C2C(=CC(=CC=2OC=1C1C=CC(O)=C(O)C=1)O)O
Propriétés calculées
- Qualité précise: 790.19600
- Masse isotopique unique: 790.19564360g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 20
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 11
- Complexité: 1380
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 10
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 310
- Le xlogp3: 0.5
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Dense: 1.7±0.1 g/cm3
- Point d'ébullition: 1106.0±65.0 °C at 760 mmHg
- Point d'éclair: 343.8±27.8 °C
- Le PSA: 314.19000
- Le LogP: -0.09960
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4209-1 mL * 10 mM (in DMSO) |
Heteronoside |
852638-61-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN4209-5mg |
Heteronoside |
852638-61-0 | 5mg |
¥ 4890 | 2024-07-20 | ||
TargetMol Chemicals | TN4209-5 mg |
Heteronoside |
852638-61-0 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4209-1 mg |
Heteronoside |
852638-61-0 | 1mg |
¥3475.00 | 2022-04-26 | ||
A2B Chem LLC | AH54352-5mg |
Heteroside |
852638-61-0 | 5mg |
$869.00 | 2024-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14080-5mg |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside |
852638-61-0 | ,HPLC≥98% | 5mg |
¥6880.0 | 2023-09-07 | |
TargetMol Chemicals | TN4209-1 ml * 10 mm |
Heteronoside |
852638-61-0 | 1 ml * 10 mm |
¥ 7430 | 2024-07-20 |
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside Littérature connexe
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
852638-61-0 (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-[ 6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]- β-D-galactopyranoside) Produits connexes
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:852638-61-0)Heteronoside

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête